molecular formula C26H24N4O5S B11439872 2-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B11439872
M. Wt: 504.6 g/mol
InChI Key: DVYSVKOQDNKURU-UHFFFAOYSA-N
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Description

2-{1-[(2-CYANOPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a cyano group, a thienopyrimidine core, and a dimethoxyphenyl moiety

Preparation Methods

The synthesis of 2-{1-[(2-CYANOPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thienopyrimidine core, followed by the introduction of the cyano group and the dimethoxyphenyl moiety. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the thienopyrimidine core allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The cyano group and the aromatic rings can participate in substitution reactions, typically under conditions involving nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

2-{1-[(2-CYANOPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with unique properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the thienopyrimidine core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Compared to other thienopyrimidine derivatives, 2-{1-[(2-CYANOPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE is unique due to its specific functional groups and structural features. Similar compounds include:

    Thienopyrimidine derivatives: These compounds share the thienopyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.

    Cyano-substituted compounds: Compounds with cyano groups exhibit different reactivity and interactions compared to those without.

    Dimethoxyphenyl derivatives: The presence of the dimethoxyphenyl moiety influences the compound’s solubility, stability, and biological activity.

Properties

Molecular Formula

C26H24N4O5S

Molecular Weight

504.6 g/mol

IUPAC Name

2-[1-[(2-cyanophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C26H24N4O5S/c1-34-21-8-7-17(13-22(21)35-2)9-11-28-23(31)16-30-25(32)24-20(10-12-36-24)29(26(30)33)15-19-6-4-3-5-18(19)14-27/h3-8,10,12-13H,9,11,15-16H2,1-2H3,(H,28,31)

InChI Key

DVYSVKOQDNKURU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4C#N)OC

Origin of Product

United States

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